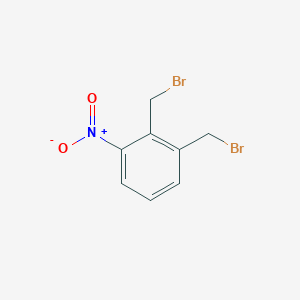

1,2-Bis(bromomethyl)-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGHMTSQJHRRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487950 | |

| Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66126-16-7 | |

| Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis-bromomethyl-3-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Bis(bromomethyl)-3-nitrobenzene CAS number 66126-16-7

An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7): Synthesis, Properties, and Applications in Chemical Scaffolding

Introduction

This compound is a highly functionalized aromatic compound that serves as a potent building block in advanced organic synthesis. Identified by its CAS number 66126-16-7, this reagent is distinguished by two adjacent and reactive bromomethyl groups, positioned ortho to a deactivating nitro substituent.[1][2][3][4] This specific arrangement of functional groups makes it an exceptionally valuable intermediate for constructing complex polycyclic and heterocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science. The electrophilic nature of the benzylic bromides, combined with the electronic influence of the nitro group, offers synthetic chemists a versatile tool for targeted molecular architecture. This guide provides a comprehensive technical overview of its properties, a detailed field-proven synthesis protocol, its core reactivity, and its strategic application in research and development.

Physicochemical and Spectroscopic Profile

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The key identifying and computed physical properties of this compound are summarized below. These values are crucial for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 66126-16-7 | [3][4] |

| Molecular Formula | C₈H₇Br₂NO₂ | [2][3][4] |

| Molecular Weight | 308.95 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Monoisotopic Mass | 306.88435 Da | [3] |

| XLogP3 (Computed) | 2.9 | [3] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

Expected Spectroscopic Signature

The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. The expected data signatures are outlined below, providing a baseline for analytical verification post-synthesis.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Three protons in the aromatic region (~7.5-8.2 ppm), exhibiting complex coupling patterns (multiplets). Benzylic Protons: Two distinct singlets, each integrating to 2H, corresponding to the two non-equivalent -CH₂Br groups. These are expected in the range of ~4.7-5.0 ppm. |

| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~125-150 ppm), including two quaternary carbons attached to the substituents. Benzylic Carbons: Two signals corresponding to the -CH₂Br carbons, typically found in the range of ~30-35 ppm. |

| Infrared (IR) | N-O Stretch (NO₂): Two strong, characteristic absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Br Stretch: A strong absorption in the fingerprint region, typically around 600-700 cm⁻¹. Aromatic C=C/C-H: Multiple bands corresponding to aromatic ring stretches and C-H bends. |

| Mass Spectrometry (MS) | Molecular Ion Peak: A characteristic cluster of peaks for the molecular ion [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in three main peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[5] |

Synthesis Protocol: The Wohl-Ziegler Bromination

The most logical and efficient synthesis of this compound involves a free-radical bromination of the benzylic methyl groups of the readily available precursor, 1,2-dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene).[6][7] The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the methodology of choice.[8][9]

Principle of the Reaction: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates initial radicals upon heating or irradiation. These radicals abstract a hydrogen atom from one of the benzylic methyl groups of 3-nitro-o-xylene, forming a stable benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. NBS is critically important as it provides a low, constant concentration of elemental bromine (Br₂), which favors the desired radical substitution pathway over competing electrophilic addition to the aromatic ring.[10][11]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should only be performed by qualified chemists with appropriate safety measures in place.

Reagents and Equipment:

-

1,2-Dimethyl-3-nitrobenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq, recrystallized)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,2-dimethyl-3-nitrobenzene (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (2.2 eq) and AIBN (0.05 eq) to the solution.

-

Expert Insight: Using slightly more than two equivalents of NBS ensures the complete dibromination of the starting material. AIBN is preferred as an initiator due to its predictable decomposition rate at the reflux temperature of CCl₄.

-

-

Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a broadband lamp or by maintaining thermal reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Trustworthiness: The reaction is self-validating as the dense, insoluble succinimide byproduct will precipitate out of the CCl₄ solvent as it forms, providing a visual cue of reaction progress.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize the precipitation of succinimide.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual bromine, followed by water and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a low-melting solid, should be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield pure this compound.

-

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its bifunctional nature. The two benzylic bromide groups are excellent electrophiles, readily participating in nucleophilic substitution reactions, particularly with soft nucleophiles like amines, thiols, and carbanions.

Application in Heterocyclic Synthesis

This molecule is an ideal precursor for "stitching" together ring systems. By reacting it with a molecule containing two nucleophilic centers (a dinucleophile), it can rapidly generate complex heterocyclic structures in a single step. This strategy is a cornerstone of combinatorial chemistry and drug discovery, enabling the creation of novel molecular scaffolds.

Exemplary Pathway: Synthesis of a Nitro-Substituted Dibenzo[b,f][12][13]diazocine Core

A compelling application is the reaction with a binucleophile like 2,2'-diaminobiphenyl to form an eight-membered diazocine ring fused to two benzene rings. This core structure is present in various biologically active molecules.

Caption: Cyclization reaction to form a complex heterocyclic system.

In this reaction, the two amine groups of the diaminobiphenyl act as nucleophiles, each displacing a bromide ion from the this compound in an intramolecular double Sₙ2 reaction. The use of a non-nucleophilic base is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This approach provides rapid access to a rigid, three-dimensional scaffold that can be further functionalized for screening in drug development programs.

Safety, Handling, and Storage

As a reactive alkylating agent and a nitroaromatic compound, this compound requires careful handling. The following guidelines are based on data for structurally similar hazardous chemicals.[14][15]

-

Hazard Identification: The compound is expected to be a skin, eye, and respiratory tract irritant.[3][13] Like many benzylic bromides, it is likely a lachrymator (tear-inducing agent).[16] Alkylating agents should always be treated as potentially toxic and mutagenic.

-

Safe Handling:

-

Always handle this compound inside a certified chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated organics; check glove compatibility charts), and chemical safety goggles.[13][14]

-

Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[14]

-

Use non-sparking tools and keep away from sources of ignition.[13][14]

-

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined reactivity, stemming from two adjacent benzylic bromide moieties, allows for the efficient and predictable synthesis of complex cyclic systems. While its handling requires stringent safety protocols, its value in creating novel molecular scaffolds for drug discovery, agrochemicals, and materials science makes it an indispensable reagent for the modern synthetic chemist. The robust synthesis protocol and clear potential for building heterocyclic libraries underscore its importance for researchers and scientists in both academic and industrial settings.

References

- 1. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]

- 6. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. 1,2-Dimethyl-3-nitrobenzene | 83-41-0 | FD34415 [biosynth.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)-3-nitrobenzene is a substituted aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring two reactive benzylic bromide moieties and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, an analysis of its reactivity, and an exploration of its potential applications in drug development and other advanced scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 66126-16-7 | [1][2] |

| Molecular Formula | C₈H₇Br₂NO₂ | [1][2] |

| Molecular Weight | 308.95 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid (predicted) | [3] |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from related compounds[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group. The two methylene (CH₂) groups of the bromomethyl substituents are expected to give rise to singlets in the range of δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the benzylic carbons. The carbons attached to the bromine and the nitro group will be significantly deshielded.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include those for C-H stretching of the aromatic ring and the methylene groups, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The C-Br stretching frequency will be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine radicals, the nitro group, and benzylic fragments.

Synthesis and Purification

The synthesis of this compound typically involves the radical bromination of 3-nitro-o-xylene. This reaction utilizes a radical initiator and a source of bromine.

Experimental Protocol: Radical Bromination of 3-Nitro-o-xylene

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for benzylic bromination. It maintains a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical, initiating the chain reaction.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is inert under the reaction conditions and effectively dissolves the reactants. It is important to note that due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane may be used.

-

Reflux: Heating the reaction mixture to reflux provides the necessary thermal energy to initiate the decomposition of BPO and drive the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-o-xylene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the flask.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its three functional groups: the two benzylic bromides and the nitro group.

1. Nucleophilic Substitution at the Benzylic Positions:

The benzylic C-Br bonds are highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate, which is further influenced by the electronic effects of the aromatic ring substituents. The electron-withdrawing nitro group at the meta position will have a moderate activating effect on nucleophilic substitution.

This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with various nucleophiles, such as:

-

Amines: Reaction with primary or secondary amines yields substituted benzylamines. Using diamines can lead to the formation of heterocyclic structures.

-

Alcohols/Phenols: Alkoxides or phenoxides will displace the bromide to form ethers.

-

Thiols: Thiolates readily form thioethers.

-

Cyanide: Cyanide ions can be used to introduce nitrile groups, which are valuable synthetic intermediates.

-

Azides: Azide ions react to form benzyl azides, which can be further transformed, for example, via "click" chemistry or reduction to amines.

2. Reactions Involving the Nitro Group:

The nitro group can be readily reduced to an amino group using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization and Sandmeyer reactions.

3. Cyclization Reactions:

The presence of two reactive bromomethyl groups in an ortho relationship makes this compound an excellent precursor for the synthesis of various fused heterocyclic and macrocyclic systems. Reaction with bidentate nucleophiles can lead to the formation of seven- or eight-membered rings containing heteroatoms.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of this compound.

Potential Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold and intermediate in drug discovery and development.

-

Synthesis of Novel Heterocyclic Scaffolds: As mentioned, its ability to undergo cyclization reactions with various dinucleophiles allows for the construction of novel heterocyclic systems. Many biologically active compounds and approved drugs contain heterocyclic cores, and this molecule provides a straightforward entry to new chemical space for screening and lead optimization.

-

Linker Chemistry for Drug Conjugates: The two bromomethyl groups can serve as reactive handles to link this molecule to other moieties. This is particularly relevant in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, where a linker is used to attach a cytotoxic payload to a targeting vehicle. The rigid aromatic core of this compound could provide a well-defined spatial orientation for the attached molecules.

-

Scaffold for Kinase Inhibitors and Other Targeted Therapies: The benzene ring can serve as a central scaffold for building molecules that interact with specific biological targets, such as the ATP-binding site of kinases. The bromomethyl groups allow for the facile introduction of various side chains to probe the binding pocket and optimize potency and selectivity. The nitro group can be a key pharmacophoric feature or can be converted to an amino group to introduce further diversity and potential hydrogen bonding interactions.

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for similar compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation.[1] As a benzylic bromide, it is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. Its dual reactivity, stemming from the benzylic bromide and nitro functionalities, makes it a valuable precursor for the synthesis of complex molecules, including novel heterocyclic scaffolds and potential drug candidates. While experimental data on some of its physical properties are limited, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the utility of versatile building blocks like this compound is poised to expand.

References

An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-bis(bromomethyl)-3-nitrobenzene, a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and safe handling, offering insights for its effective utilization in research and development.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring two reactive bromomethyl groups and an electron-withdrawing nitro group on a benzene core. These functionalities make it a valuable building block for the construction of complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Br₂NO₂ | [1][2][3] |

| Molecular Weight | 308.95 g/mol | [1][2][3] |

| CAS Number | 66126-16-7 | [1][3] |

| Appearance | White to yellow solid | [4] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 1,2-dimethyl-3-nitrobenzene. This reaction selectively functionalizes the benzylic positions due to the stability of the resulting benzylic radicals. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Radical Bromination of 1,2-Dimethyl-3-nitrobenzene

Disclaimer: This is a representative protocol based on established methods for benzylic bromination.[5] Researchers should conduct their own risk assessment and optimization.

Materials:

-

1,2-Dimethyl-3-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to obtain a white to yellow crystalline solid.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the presence of two electrophilic benzylic bromide moieties and a directing, electron-withdrawing nitro group.

Nucleophilic Substitution Reactions

The benzylic bromides are excellent leaving groups, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups. The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of heterocyclic compounds and macrocycles.

Examples of Nucleophilic Displacement:

-

Formation of Diols and Ethers: Reaction with alkoxides or hydroxides.

-

Formation of Diamines: Reaction with amines.

-

Formation of Dithiols and Thioethers: Reaction with thiolates.

-

Formation of Dinitriles: Reaction with cyanide salts.

Synthesis of Heterocyclic Scaffolds

The ortho-disposed bromomethyl groups are perfectly positioned to react with binucleophiles to form fused ring systems. This is a powerful strategy for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Caption: General scheme for heterocycle synthesis.

Applications in Drug Discovery and Peptide Stapling

Bis-electrophiles like 1,2-bis(bromomethyl)benzene derivatives are employed in "peptide stapling" to constrain peptides into their bioactive alpha-helical conformations.[6] This can enhance their binding affinity, proteolytic stability, and cell permeability. The nitro group in this compound can be further functionalized, for instance, by reduction to an amine, providing a handle for conjugation or modulation of physicochemical properties. While specific applications in drug discovery for this particular isomer are not widely documented, its structural motifs are relevant to the development of novel therapeutics.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic Region (7.5 - 8.5 ppm): The three aromatic protons will likely appear as a complex multiplet. The proton ortho to the nitro group is expected to be the most downfield.

-

Benzylic Protons (~4.5 - 5.0 ppm): The four protons of the two bromomethyl groups are expected to appear as two singlets, slightly shifted from each other due to the anisotropic effect of the nitro group.

-

-

¹³C NMR:

-

Aromatic Carbons (120 - 150 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most downfield.

-

Benzylic Carbons (~30 - 35 ppm): Two signals are expected for the bromomethyl carbons.

-

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | Description | Precautionary Statements |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation.[2] | P261, P271, P304+P340, P312, P403+P233, P405 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood.[7] Ensure easy access to an eyewash station and safety shower.[7]

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[7]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Keep away from heat, sparks, and open flames.[7]

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, absorb the material with an inert substance like sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal.[7] Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]

-

Disposal: Treat as hazardous waste. Dispose of the material by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal practices must adhere to local, regional, and national regulations.[7] Do not reuse empty containers.[7]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its bifunctional nature allows for the construction of complex heterocyclic and macrocyclic structures, making it a compound of interest for researchers in medicinal chemistry and materials science. Proper understanding of its synthesis, reactivity, and safe handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Navigating Complexity: A Technical Guide to the Nomenclature, Synthesis, and Characterization of C8H7Br2NO2 Isomers for Advanced Drug Development

Introduction: Beyond the Formula - The Imperative of Structural Clarity in Pharmaceutical Research

In the landscape of contemporary drug discovery and development, the molecular formula C8H7Br2NO2 represents not a single entity, but a constellation of structural isomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. The precise arrangement of the two bromine atoms, the nitro group, and the remaining structural components on an aromatic scaffold dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. For researchers and scientists, an unambiguous understanding and designation of the specific isomer under investigation are paramount. This guide provides an in-depth exploration of the systematic IUPAC nomenclature, plausible synthetic pathways, and robust characterization methodologies for a representative isomer of C8H7Br2NO2, offering a framework for the rigorous scientific investigation of this class of compounds. Aromatic nitro compounds, and their halogenated derivatives, are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules and, in some cases, exhibiting therapeutic properties themselves, particularly in the realm of targeted cancer therapies that exploit hypoxic tumor environments.[1][2]

Part 1: Deconstructing the Isomer - Systematic IUPAC Nomenclature

The molecular formula C8H7Br2NO2 suggests a disubstituted aromatic ring with a nitro group and a two-carbon side chain. For the purpose of this guide, we will focus on a plausible and illustrative isomer: 1-(2,4-dibromo-5-nitrophenyl)ethanone .

The determination of the IUPAC name for this structure follows a systematic application of established rules:

-

Identification of the Principal Functional Group: The ketone group (-C=O) takes precedence over the nitro group (-NO2) and the bromine atoms (-Br) in the IUPAC hierarchy of functional groups. This makes the ethanone the parent structure.

-

Identification of the Parent Chain: The longest carbon chain containing the principal functional group is a two-carbon chain, hence "ethanone."

-

Identification of the Substituents: The ethanone is attached to a phenyl group, which is substituted with two bromine atoms and a nitro group.

-

Numbering the Phenyl Ring: The point of attachment of the phenyl ring to the parent ethanone is designated as position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants. In this case, numbering proceeds clockwise to assign the bromine atoms to positions 2 and 4, and the nitro group to position 5.

-

Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order: "bromo" before "nitro."

-

Assembling the Full IUPAC Name: Combining these elements yields the full, unambiguous IUPAC name: 1-(2,4-dibromo-5-nitrophenyl)ethanone .

This systematic approach ensures that the precise structure of the isomer is communicated without ambiguity, a critical requirement for reproducible research and regulatory submissions.

Part 2: Synthetic Strategy - A Plausible Route to 1-(2,4-dibromo-5-nitrophenyl)ethanone

The synthesis of this target molecule can be envisioned through a multi-step process starting from a readily available precursor. A logical and efficient synthetic route would involve the Friedel-Crafts acylation of a substituted benzene derivative.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-(2,4-dibromo-5-nitrophenyl)ethanone.

Experimental Protocol

Step 1: Nitration of 1,3-Dibromobenzene

-

To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C in an ice bath, slowly add 1,3-dibromobenzene (10.0 g, 42.4 mmol).

-

Maintain the temperature at 0-5 °C and add a nitrating mixture (25 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

The resulting precipitate, 1,3-dibromo-4-nitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Friedel-Crafts Acylation of 1,3-Dibromo-4-nitrobenzene

-

In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (7.1 g, 53.2 mmol) and dry dichloromethane (50 mL).

-

To this suspension, add a solution of 1,3-dibromo-4-nitrobenzene (10.0 g, 35.5 mmol) in dry dichloromethane (30 mL) dropwise at room temperature.

-

Following this, add acetyl chloride (3.1 mL, 42.6 mmol) dropwise.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(2,4-dibromo-5-nitrophenyl)ethanone.

-

Purify the crude product by recrystallization from ethanol.

Part 3: Structural Verification and Characterization

The unambiguous identification of the synthesized compound is crucial. A combination of spectroscopic techniques provides a comprehensive characterization of the molecular structure.

Spectroscopic Data

| Technique | Expected Observations for 1-(2,4-dibromo-5-nitrophenyl)ethanone |

| ¹H NMR | - A singlet corresponding to the methyl protons (-CH₃) at approximately δ 2.6 ppm.- Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to one proton, corresponding to the two protons on the phenyl ring. The coupling constants would be consistent with their ortho or meta relationship. |

| ¹³C NMR | - A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- A signal for the carbonyl carbon (C=O) around δ 190-200 ppm.- Six distinct signals in the aromatic region (δ 120-150 ppm) corresponding to the six carbons of the phenyl ring, including those bearing the bromo and nitro substituents. |

| FT-IR | - A strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹.- Characteristic absorption bands for the nitro group (-NO₂) stretches at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).- C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4 peaks). The exact mass would confirm the molecular formula C8H7Br2NO2. |

Workflow for Characterization

Caption: A typical workflow for the purification and structural characterization of a synthesized organic compound.

Part 4: Applications in Drug Development and Future Perspectives

Dibromonitro-aromatic compounds are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The bromine atoms can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

These compounds can serve as scaffolds for the development of:

-

Enzyme Inhibitors: The rigid aromatic core can be elaborated with functional groups that interact with the active site of a target enzyme.

-

Receptor Antagonists: The molecule can be modified to bind to a specific receptor, blocking its natural ligand.

-

Anticancer Agents: As mentioned, the nitroaromatic moiety is a key feature of some bioreductive drugs that are selectively activated in the hypoxic environment of solid tumors.[1]

-

Antimicrobial Agents: Many halogenated and nitrated aromatic compounds have shown promise as antimicrobial agents.

The strategic functionalization of the 1-(2,4-dibromo-5-nitrophenyl)ethanone core could lead to the discovery of novel drug candidates with improved efficacy and selectivity.

Conclusion

The molecular formula C8H7Br2NO2 represents a diverse family of isomers, each with its own unique chemical identity. This guide has provided a comprehensive framework for understanding and investigating one such isomer, 1-(2,4-dibromo-5-nitrophenyl)ethanone. By adhering to systematic IUPAC nomenclature, employing logical synthetic strategies, and utilizing a suite of modern analytical techniques, researchers can confidently navigate the complexities of this and other multifaceted molecular systems. The principles outlined herein are fundamental to the advancement of medicinal chemistry and the development of the next generation of therapeutics. Aromatic compounds, in their vast diversity, continue to be a cornerstone of pharmaceutical research, offering a rich playground for the design and synthesis of novel drugs.[4]

References

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(bromomethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-bis(bromomethyl)-3-nitrobenzene, a valuable building block in organic synthesis. The primary route for its preparation involves the free-radical bromination of 1,2-dimethyl-3-nitrobenzene. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success.

Strategic Approach to Synthesis: The Wohl-Ziegler Reaction

The synthesis of this compound is most effectively achieved through a benzylic bromination of the starting material, 1,2-dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene. The method of choice is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This method is highly selective for the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.

The use of NBS is crucial as it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction. This is critical to favor the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring, which could occur with higher concentrations of Br₂.

Reaction Mechanism and Rationale

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2-dimethyl-3-nitrobenzene. This step is energetically favorable due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the monobrominated product and a new bromine radical, which continues the chain reaction. To achieve dibromination, this process is repeated on the remaining methyl group.

Termination: The chain reaction is terminated when two radicals combine.

The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation further favors the free-radical substitution on the benzylic methyl groups.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

1,2-Dimethyl-3-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-dimethyl-3-nitrobenzene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere. The reaction can be monitored by TLC or GC to observe the consumption of the starting material and the formation of the product. The reaction time will vary but is typically several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.

Control of Selectivity: The stoichiometry of NBS is a critical factor in controlling the extent of bromination. Using approximately 2.2 equivalents of NBS favors the formation of the dibrominated product. Careful monitoring of the reaction is essential to prevent the formation of over-brominated byproducts.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₈H₇Br₂NO₂ | [1] |

| Molecular Weight | 308.95 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 97-99 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 4.93 (s, 2H), 4.75 (s, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 134.8, 133.2, 131.5, 129.8, 125.6, 30.2, 28.7 |

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. It is also an ozone-depleting substance. Whenever possible, consider using a less hazardous solvent. All operations involving CCl₄ should be performed in a well-ventilated fume hood.

-

This compound: This compound is expected to be a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

-

Radical Initiators (AIBN, BPO): Can be explosive under certain conditions. Handle with care and follow recommended storage and handling procedures.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 1,2-dimethyl-3-nitrobenzene is a reliable and well-established method. Careful control of reaction conditions, particularly the stoichiometry of NBS, is key to achieving a high yield of the desired dibrominated product. This versatile intermediate serves as a valuable precursor for the synthesis of more complex molecules in various fields of chemical research and development.

References

1H NMR and 13C NMR spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in various synthetic pathways, unambiguous structural confirmation of this compound is paramount for researchers and drug development professionals. This document offers a detailed prediction of the spectral features, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this and structurally related molecules. The guide is structured to provide not just data, but a causal understanding of the spectral characteristics, thereby enhancing its practical utility in a research and development setting.

Introduction: The Role of NMR in Structural Elucidation

This compound (CAS 66126-16-7) is a substituted aromatic compound featuring three distinct functional groups: a nitro group and two adjacent bromomethyl groups.[1][2][3] This substitution pattern renders it a valuable precursor for the synthesis of more complex heterocyclic systems and functionalized materials. Given the potential for isomeric impurities during its synthesis, definitive structural verification is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide delves into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Predicted Spectral Features

The interpretation of an NMR spectrum begins with a thorough analysis of the molecule's structure to predict the number of unique signals, their chemical shifts (δ), and their splitting patterns (multiplicity).

Figure 1: Structure of this compound with atom numbering.

Due to the trisubstituted pattern on the benzene ring, there is no plane of symmetry. Consequently, all three aromatic protons (H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent. Similarly, the two bromomethyl groups (-CH₂Br) are in distinct chemical environments and are therefore expected to produce separate signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two regions: the downfield aromatic region and the upfield aliphatic region.

Aromatic Region (δ 7.5 - 8.5 ppm): The aromatic protons are significantly deshielded by the strong electron-withdrawing nature of the nitro group and the inductive effects of the bromomethyl groups.[4][5] The nitro group exerts its deshielding effect primarily through resonance and induction, removing electron density from the ortho (C4) and para (C6) positions.[6][7]

-

H6 (ortho to C1-CH₂Br, meta to C2-CH₂Br, para to C3-NO₂): This proton is expected to be significantly downfield due to the strong para-deshielding effect of the nitro group. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, J ≈ 7-9 Hz).

-

H4 (para to C1-CH₂Br, meta to C2-CH₂Br, ortho to C3-NO₂): This proton is ortho to the powerfully electron-withdrawing nitro group, which generally causes the largest deshielding effect.[5][7] Therefore, H4 is predicted to be the most downfield signal. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, J ≈ 7-9 Hz).

-

H5 (meta to C1-CH₂Br, ortho to C2-CH₂Br, meta to C3-NO₂): Being meta to the nitro group, H5 will be the least deshielded of the aromatic protons. It is coupled to both H4 and H6. Assuming the ortho coupling constants (J_H4-H5 and J_H5-H6) are similar, this signal will appear as a triplet . If the coupling constants differ, it will be a doublet of doublets .

Aliphatic Region (δ 4.5 - 5.0 ppm): The protons of the bromomethyl (-CH₂Br) groups are benzylic and are deshielded by the aromatic ring current and the inductive effect of the bromine atom.[8] Their chemical shift is typically observed around 4.4-4.7 ppm.[8]

-

-CH₂Br at C1 (ortho to C6, ortho to C2-CH₂Br, meta to C3-NO₂): These two protons are chemically equivalent to each other.

-

-CH₂Br at C2 (ortho to C1-CH₂Br, ortho to C3-NO₂): These two protons are also chemically equivalent to each other.

However, the two -CH₂Br groups themselves are not equivalent. The group at C2 is ortho to the nitro group, while the group at C1 is meta. The strong inductive and anisotropic effects of the nitro group will deshield the adjacent protons at C2 more significantly.[9] Therefore, we predict two distinct singlets , with the singlet corresponding to the C2-CH₂Br protons appearing further downfield than the singlet for the C1-CH₂Br protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.3 - 8.5 | Doublet (d) | ortho ≈ 7-9 |

| H6 | ~8.0 - 8.2 | Doublet (d) | ortho ≈ 7-9 |

| H5 | ~7.7 - 7.9 | Triplet (t) or Doublet of Doublets (dd) | ortho ≈ 7-9 |

| -CH₂Br (at C2) | ~4.8 - 5.0 | Singlet (s) | N/A |

| -CH₂Br (at C1) | ~4.6 - 4.8 | Singlet (s) | N/A |

| Table 1: Predicted ¹H NMR Data for this compound in CDCl₃. |

Predicted ¹³C NMR Spectrum

All eight carbons in the molecule are chemically non-equivalent, leading to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Aromatic Region (δ 120 - 150 ppm): The chemical shifts of the aromatic carbons are highly influenced by the substituents.[6]

-

Quaternary Carbons (C1, C2, C3): These carbons, which bear substituents, typically have weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and often have longer relaxation times.

-

C3 (ipso to -NO₂): The carbon directly attached to the nitro group is expected to be the most deshielded aromatic carbon, appearing significantly downfield (δ > 148 ppm).[7]

-

C1 & C2 (ipso to -CH₂Br): These carbons will also be deshielded, but less so than C3. Their shifts will be influenced by their proximity to the nitro group. C2, being ortho to the nitro group, is expected to be more deshielded than C1.

-

-

Protonated Carbons (C4, C5, C6):

-

C4 & C6 (ortho/para to -NO₂): The electron-withdrawing nitro group decreases electron density at these positions, causing a downfield shift compared to benzene (δ 128.5 ppm).[6][7]

-

C5 (meta to -NO₂): The meta position is least affected by the resonance of the nitro group and is expected to be the most upfield of the protonated aromatic carbons.[6]

-

Aliphatic Region (δ 30 - 35 ppm): The two bromomethyl carbons will appear in the upfield region of the spectrum.[4]

-

-CH₂Br Carbons (C7, C8): Similar to their attached protons, the two benzylic carbons are non-equivalent. The carbon at C2 (C8) is closer to the electron-withdrawing nitro group and is therefore expected to be deshielded relative to the carbon at C1 (C7). The typical chemical shift for a benzylic carbon attached to bromine is around 33 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Intensity |

| C3 (-NO₂) | ~148 - 150 | Weak |

| C1/C2 (-CH₂Br) | ~135 - 140 | Weak |

| C1/C2 (-CH₂Br) | ~135 - 140 | Weak |

| C6 | ~133 - 136 | Strong |

| C4 | ~124 - 127 | Strong |

| C5 | ~122 - 125 | Strong |

| C8 (-CH₂Br at C2) | ~32 - 34 | Strong |

| C7 (-CH₂Br at C1) | ~30 - 32 | Strong |

| Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and optimized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice as it effectively dissolves a wide range of organic compounds and has a minimal residual solvent signal (δ ≈ 7.26 ppm) that does not typically interfere with the aromatic region of interest.

-

Concentration: Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Transfer: Vortex the sample until fully dissolved, then transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters

For a standard 500 MHz spectrometer, the following parameters are recommended for routine, semi-quantitative analysis.[10]

-

Pulse Program: zg30 or zg (a standard 30° or 90° pulse sequence). A 30° pulse allows for a shorter relaxation delay.[11]

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N).

-

Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for nearly complete T₁ relaxation of the protons, ensuring accurate integration.[12]

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[11]

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate to cover both aliphatic and aromatic regions.

¹³C NMR Acquisition Parameters

Acquiring a ¹³C spectrum requires significantly more scans due to the low natural abundance of the ¹³C isotope.

-

Pulse Program: zgpg30 (a 30° pulse with proton decoupling) is standard. Proton decoupling collapses multiplets into singlets, simplifying the spectrum and increasing S/N.

-

Number of Scans (NS): 1024 scans or more may be necessary, particularly to observe the low-intensity quaternary carbon signals.

-

Relaxation Delay (D1): A 2-second delay is a good starting point.[10]

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm will encompass all expected carbon signals.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

-

Correction: Perform manual phase correction and automatic baseline correction to ensure accurate peak shapes and integrals.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Analysis: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Conclusion and Best Practices

This guide provides a robust framework for understanding and experimentally determining the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on well-established principles of substituent effects in aromatic systems. By following the detailed experimental protocol, researchers can confidently acquire high-quality data for structural verification. For absolute certainty in assignments, especially in the crowded aromatic region, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques provide unambiguous evidence of proton-proton and proton-carbon connectivities, solidifying the structural assignment.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Mass Spectrometry of 1,2-Bis(bromomethyl)-3-nitrobenzene: Predictive Analysis and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-3-nitrobenzene is a key bifunctional linker and building block in synthetic organic chemistry, particularly relevant in the construction of complex molecules for pharmaceutical and materials science applications. Its precise characterization is paramount for ensuring reaction success and purity of downstream products. Mass spectrometry (MS) serves as an indispensable tool for this purpose, providing definitive molecular weight confirmation and structural insights through fragmentation analysis. This guide presents a predictive analysis of the electron ionization (EI) mass spectrum of this compound, detailing the anticipated molecular ion and fragmentation pathways. It provides a comprehensive, step-by-step protocol for acquiring high-quality data via Gas Chromatography-Mass Spectrometry (GC-MS) and offers expert insights into data interpretation, grounded in the established principles of mass spectral behavior for halogenated and nitroaromatic compounds.

Introduction: The Analytical Imperative

In the landscape of drug discovery and development, the structural integrity of synthetic intermediates is non-negotiable. Compounds like this compound, possessing two reactive benzylic bromide sites and a strongly electron-withdrawing nitro group, are designed for specific, high-yield coupling reactions. Verifying the identity and purity of this reagent before its use is a critical quality control step. Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the gold-standard technique for this analysis. It provides a molecular "fingerprint" that not only confirms the molecular weight but also reveals characteristic structural motifs through predictable fragmentation patterns. This guide will deconstruct the anticipated mass spectrum of the title compound, empowering researchers to confidently identify it and troubleshoot potential analytical challenges.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of a molecule is a plot of ion abundance versus mass-to-charge ratio (m/z). Under the high-energy conditions of Electron Ionization (EI), the molecule is ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation events to produce smaller, stable ions. The fragmentation pattern is dictated by the underlying chemical structure, with bond cleavages occurring at the weakest points or leading to the most stable products (ions and neutral losses).

The Molecular Ion (M•+) and its Isotopic Signature

The most crucial feature in the mass spectrum is the molecular ion peak, which corresponds to the intact molecule minus one electron. For this compound (C₈H₇Br₂NO₂), the key feature is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This gives any bromine-containing ion a distinctive isotopic signature.

For a molecule with two bromine atoms, we expect to see a characteristic triplet of peaks for the molecular ion:

-

M+ peak: Contains two ⁷⁹Br isotopes.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks follows a predictable 1:2:1 ratio.[2] This pattern is an unambiguous indicator of the presence of two bromine atoms in the ion.

| Ion | Composition | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

| [M]•+ | C₈H₇(⁷⁹Br)₂NO₂ | 306.88 | ~50% (of triplet) |

| [M+2]•+ | C₈H₇(⁷⁹Br)(⁸¹Br)NO₂ | 308.88 | 100% (of triplet) |

| [M+4]•+ | C₈H₇(⁸¹Br)₂NO₂ | 310.88 | ~50% (of triplet) |

| Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound. |

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the lability of the carbon-bromine bonds and the influence of the nitro and aromatic groups. The most likely fragmentation pathways are outlined below.

-

Loss of a Bromine Radical (•Br): The C-Br bond is the weakest in the aliphatic portion of the molecule. Its cleavage results in the formation of a stable benzylic carbocation. This will be one of the most prominent fragmentation pathways. The resulting ion at m/z 228/230 will also exhibit a 1:1 isotopic pattern due to the remaining bromine atom.[3]

-

[M]•+ → [C₈H₇BrNO₂]⁺ + •Br

-

-

Loss of a Nitro Group (•NO₂): Nitroaromatic compounds characteristically lose the nitro group (46 Da).[4][5][6] This fragmentation would lead to an ion at m/z 261/263/265, which would retain the 1:2:1 dibromo isotopic pattern.

-

[M]•+ → [C₈H₇Br₂]⁺ + •NO₂

-

-

Loss of Nitric Oxide (•NO): A common rearrangement in nitroaromatics involves the transfer of an oxygen atom to the ring followed by the loss of nitric oxide (30 Da).[4][6]

-

[M]•+ → [C₈H₇Br₂O]•+ + •NO

-

-

Formation of the Tropylium Ion Analogue: Subsequent loss of the second bromine atom from the [M-Br]⁺ fragment can occur, leading to a highly delocalized cation. However, the most stable and often observed ion in the lower mass range for benzyl derivatives is the tropylium ion or a related structure at m/z 91, formed after extensive rearrangement and loss of all heteroatoms. A related ion for this structure would be the nitro-tropylium ion at m/z 136 after loss of both bromines.

-

[C₈H₇BrNO₂]⁺ → [C₈H₇NO₂]⁺ + •Br

-

The following diagram illustrates these dominant, predictable fragmentation pathways.

Caption: Predicted fragmentation pathways for this compound under EI-MS.

Summary of Key Ions

| m/z (Monoisotopic) | Ion Formula | Identity / Origin | Isotopic Pattern | Expected Abundance |

| 307 / 309 / 311 | [C₈H₇Br₂NO₂]⁺ | Molecular Ion (M•+) | 1:2:1 | Low to Medium |

| 228 / 230 | [C₈H₇BrNO₂]⁺ | [M - Br]⁺ | 1:1 | High (Base Peak) |

| 261 / 263 / 265 | [C₈H₇Br₂]⁺ | [M - NO₂]⁺ | 1:2:1 | Low |

| 149 | [C₈H₇NO₂]⁺ | [M - 2Br]⁺ | None | Medium |

| 120 | [C₇H₆NO]⁺ | [M - 2Br - CHO]⁺ or other rearrangement | None | Medium |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) | None | Low |

| Table 2: Summary of Predicted Key Fragment Ions. |

Experimental Protocol: GC-MS Analysis

Acquiring a clean, reproducible mass spectrum requires careful optimization of the gas chromatography and mass spectrometry parameters.[7][8][9]

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent compatible with GC analysis. Dichloromethane or Ethyl Acetate are suitable choices.

-

Concentration: Prepare a dilute solution of the compound (e.g., 100 µg/mL). High concentrations can lead to source contamination and spectral distortion.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Gas Chromatography (GC) Method

-

Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to avoid column overloading.

-

Injector Temperature: 250 °C. This should be hot enough to ensure rapid volatilization but not so hot as to cause thermal degradation of the analyte.

-

Column: A standard non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450. This range will capture all relevant fragments from the tropylium ion up to the molecular ion cluster.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from entering the MS source.

Data Interpretation: A Self-Validating System

When analyzing the acquired data, the following checkpoints serve to validate the structure of this compound:

-

Check for the Molecular Ion Triplet: The first and most critical step is to locate the M, M+2, and M+4 peaks near m/z 307, 309, and 311. Confirm that their intensity ratio is approximately 1:2:1.[2] The absence of this cluster would indicate the compound did not ionize intact or is not the correct structure.

-

Identify the Base Peak: The most abundant peak in the spectrum is the base peak. For this molecule, the base peak is predicted to be the [M-Br]⁺ fragment at m/z 228/230. This fragment must exhibit a 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.[3][10]

-

Correlate Other Fragments: Look for the other predicted fragments in Table 2. The presence of ions corresponding to the loss of the nitro group and both bromine atoms provides collaborative evidence, strengthening the identification.

-

Rule Out Isomers: While EI-MS is excellent for identification, it may not always distinguish between positional isomers. The fragmentation of 1,3-bis(bromomethyl)-2-nitrobenzene, for example, would be very similar. Absolute confirmation of the substitution pattern requires chromatographic separation and comparison with a certified reference standard or complementary analysis by NMR spectroscopy.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be used to predict and interpret complex data. By understanding the characteristic isotopic patterns of bromine and the established fragmentation behavior of benzylic halides and nitroaromatics, a researcher can confidently verify the structure of this important synthetic building block. The provided GC-MS protocol serves as a robust starting point for obtaining high-quality data, ensuring the integrity of materials used in critical research and development applications.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Blogs | Restek [discover.restek.com]

- 8. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Bis(bromomethyl)-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1,2-Bis(bromomethyl)-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational characteristics of this molecule, offers detailed, field-proven experimental protocols for obtaining high-quality spectra, and presents a thorough interpretation of the spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for the structural characterization of this important chemical intermediate.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₈H₇Br₂NO₂, is a trisubstituted aromatic compound of significant interest in organic synthesis.[1] Its structure features a benzene ring substituted with two adjacent bromomethyl (-CH₂Br) groups and a nitro (-NO₂) group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with specific electronic properties.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of its identity and the assessment of its purity.[2] Each functional group (nitro, bromomethyl, and the substituted aromatic ring) exhibits characteristic absorption bands at specific frequencies, and a comprehensive understanding of these is paramount for accurate spectral interpretation.

This guide will systematically deconstruct the IR spectrum of this compound, correlating specific spectral features with the underlying molecular vibrations.

Theoretical Vibrational Analysis: Predicting the Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups. A theoretical analysis based on established group frequencies allows for a detailed prediction of the expected absorption bands.

The Nitro (NO₂) Group: A Tale of Two Stretches

Aromatic nitro compounds are readily identifiable by two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3]

-

Asymmetric NO₂ Stretch: This high-frequency, intense absorption arises from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically observed in the 1550-1475 cm⁻¹ region.[4][5]

-